![molecular formula C21H16N2O2 B416670 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B416670.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide is a compound that belongs to the class of benzoxazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor. One common method is the cyclization reaction between 2-aminophenol and various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For example, the use of BF3·Et2O as a catalyst and 1,4-dioxane as a solvent at reflux conditions can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of well-organized synthetic methodologies that ensure high yield and purity. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize the reaction conditions and improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives. Substitution reactions can result in the formation of various substituted benzoxazole derivatives .
科学的研究の応用
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, some benzoxazole derivatives have been shown to inhibit the activity of certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Some similar compounds to N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide include:
- N-(3-Benzooxazol-2-yl-phenyl)-isobutyramide
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Aminophenyl)benzoxazole
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities and chemical properties.
特性
分子式 |
C21H16N2O2 |
|---|---|
分子量 |
328.4g/mol |
IUPAC名 |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H16N2O2/c1-14-6-4-7-15(12-14)20(24)22-17-9-5-8-16(13-17)21-23-18-10-2-3-11-19(18)25-21/h2-13H,1H3,(H,22,24) |
InChIキー |
DGWIOROKAHRXAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxybenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416587.png)
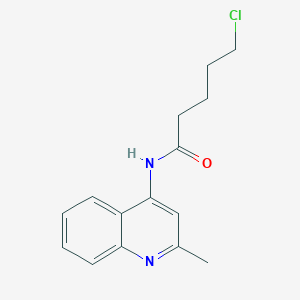
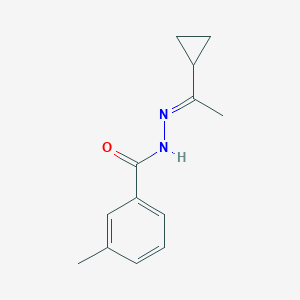
![2-[3-nitro-5-(3-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416594.png)
![2-Chlorobenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416595.png)
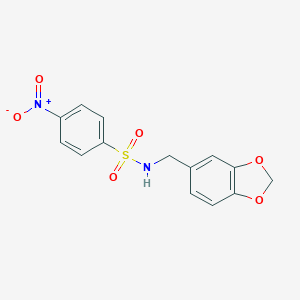
![3-{2-[(2-Naphthyloxy)acetyl]carbohydrazonoyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B416597.png)
![3-[(2-Methoxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-7-spiro-1'-cyclopropane-2-carboxylic acid](/img/structure/B416598.png)
![4-Bromo-2-ethoxy-6-({[4-(4-morpholinyl)phenyl]imino}methyl)phenol](/img/structure/B416602.png)
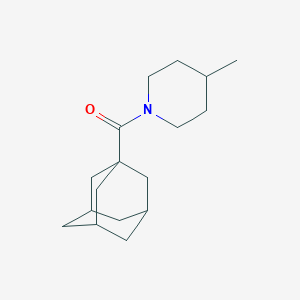
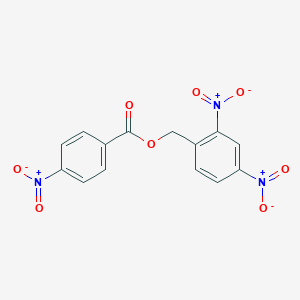
![4-Nitro-2-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B416608.png)
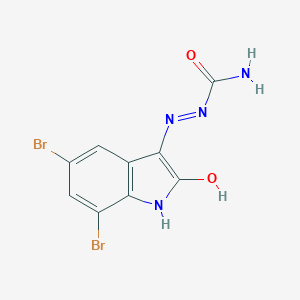
![3-bromo-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416612.png)
